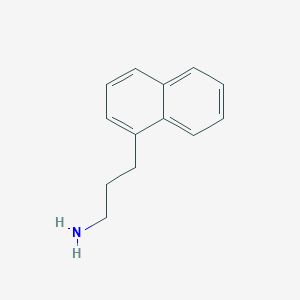

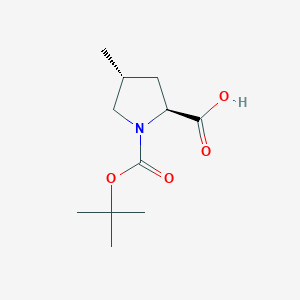

3-(Naphthalen-1-yl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-(Naphthalen-1-yl)propan-1-amine involves several steps, including condensation and catalytic hydrogenation. For instance, the synthesis of 1,5-bis(4-aminobenzoyloxy)naphthalene and 1,5-bis(3-aminobenzoyloxy)naphthalene was achieved through the condensation of 1,5-dihydroxynaphthalene with nitrobenzoyl chloride, followed by catalytic hydrogenation . Additionally, N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine was synthesized from a related compound by N-chloroacetylation and N-alkylation . These methods demonstrate the versatility in synthesizing naphthalene-based amine derivatives.

Molecular Structure Analysis

The molecular structure of naphthalene-based amine derivatives has been elucidated using various techniques. For example, the novel compound N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was characterized by FT-IR, 1H-NMR, LC-Mass, UV-Visible spectra, TGA/DTA, and elemental analysis, with its structure solved by single-crystal X-ray diffraction . The molecular structure of cis-tetracarbonyl[N-(diphenylphosphino-κP)-N-naphthalen-1-yl-P,P-diphenylphosphinous amide] was determined through crystal-structure determination . These studies provide detailed insights into the molecular configurations of naphthalene-based amine compounds.

Chemical Reactions Analysis

The chemical reactivity of naphthalene-based amine derivatives is highlighted in their ability to form various compounds. For instance, the reaction of N,N-bis(diphenylphosphino)naphthalen-1-amine with metal carbonyls resulted in the formation of cis-[M(CO)4(1)] complexes . The study of substituent effects on the redox properties of 2-[(R-phenyl)amine]-1,4-naphthalenediones revealed intramolecular electronic transfer and reduction pathways . These findings demonstrate the complex chemical behavior of naphthalene-based amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based amine derivatives vary depending on their structure. Poly(ester amide)s derived from naphthalene-containing bis(ester amine) and aromatic dicarboxylic acids displayed a range of solubility, glass transition temperatures, and thermal stability . The photophysical and photochemical properties of dendrimers functionalized with naphthalene and azobenzene units were investigated, showing fluorescence quenching and photoisomerization behavior . These properties are crucial for the potential application of these compounds in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis of Naphtho-Fused Thiazoles

Aleksandrov, El’chaninov, and Stepanov (2018) detailed the synthesis of 2-(furan-2-yl)naphtho[2,1-d][1,3]thiazole through the condensation of naphthalen-2-amine with furan-2-carbonyl chloride, followed by reactions involving 3-(Naphthalen-1-yl)propan-1-amine. This process is significant for producing fused-ring systems used in various chemical applications (Aleksandrov, El’chaninov, & Stepanov, 2018).

Formation of N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides

A study by Abbasi et al. (2015) involved synthesizing a series of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, starting from naphthalen-1-amine. These compounds showed significant antibacterial properties and could be potential candidates for new antibacterial agents (Abbasi et al., 2015).

Development of Fluorescent Probes

Sahana et al. (2013) synthesized a naphthalene-based fluorescent probe using 1-naphthyl amine. This probe exhibited selectivity for Al3+ ions and was effective in detecting intracellular Al3+ through fluorescence microscopic imaging, showcasing its potential in bioimaging applications (Sahana et al., 2013).

Photophysical and Material Science Studies

Photophysical Behavior of Probes

Cerezo et al. (2001) examined the photophysical behavior of probes like prodan, which is a derivative of 1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one. This study is crucial for understanding how these probes behave in different solvents, which is relevant in peptide and protein studies (Cerezo et al., 2001).

Flame-Retardant Epoxy Resins

Agrawal and Narula (2014) synthesized amines like phosphoric acid tris-(5-amino-naphthalene-1-yl) ester, showing their potential as flame retardants and curing agents for epoxy resins. This research contributes to developing safer and more efficient materials for industrial applications (Agrawal & Narula, 2014).

Medicinal Chemistry and Drug Design

- Design of Chemotherapeutic Agents: Barakat et al. (2015) reported the synthesis and molecular structure investigation of (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one. The compound showed potential as a chemotherapeutic agent due to its properties and interactions at the molecular level, which could be useful in the development of new cancer therapies (Barakat et al., 2015).

Eigenschaften

IUPAC Name |

3-naphthalen-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNSJJCXHBHYNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456148 |

Source

|

| Record name | 3-(naphthalen-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Naphthalen-1-yl)propan-1-amine | |

CAS RN |

24781-50-8 |

Source

|

| Record name | 3-(naphthalen-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)

![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)